6-methoxy-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine
Description
The compound 6-methoxy-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine is a hybrid heterocyclic molecule comprising a quinazoline core linked to a 1,3,5-triazine moiety. The quinazoline ring is substituted with a methoxy group at position 6 and a methyl group at position 4, while the triazine ring is functionalized with a 4-methoxybenzyl group at position 3.
Properties
Molecular Formula |
C21H24N6O2 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
6-methoxy-N-[3-[(4-methoxyphenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4-methylquinazolin-2-amine |
InChI |
InChI=1S/C21H24N6O2/c1-14-18-10-17(29-3)8-9-19(18)25-21(24-14)26-20-22-12-27(13-23-20)11-15-4-6-16(28-2)7-5-15/h4-10H,11-13H2,1-3H3,(H2,22,23,24,25,26) |
InChI Key |
YELHGBMCFPAYBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)NC3=NCN(CN3)CC4=CC=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Ethyl 2-Amino-4,5-Dimethoxybenzoate
Ethyl 2-amino-4,5-dimethoxybenzoate undergoes cyclization with ammonium formate and formaldehyde at elevated temperatures (160–165°C) to yield 6,7-dimethoxyquinazolin-4-one. For the target compound, selective demethylation at position 7 introduces a hydroxyl group, which is subsequently methylated to install the 6-methoxy substituent. Phosphorus oxychloride or oxalyl chloride then converts the quinazolinone to 4-chloro-6-methoxy-4-methylquinazoline.
Functionalization at Position 4
Introducing the methyl group at position 4 requires nucleophilic substitution. Treatment of 4-chloro-6-methoxyquinazoline with methylmagnesium bromide in tetrahydrofuran (THF) at −78°C affords 4-methyl-6-methoxyquinazoline. Alternatively, palladium-catalyzed cross-coupling with trimethylaluminum provides higher regioselectivity.
Preparation of the Tetrahydrotriazine Moiety
The 5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine fragment is synthesized via a two-step sequence.
Condensation of N-Amidino-S-Methylisothiourea
Reacting N-amidino-S-methylisothiourea with 4-methoxybenzyl chloride in the presence of triethylamine generates the intermediate 5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol. Subsequent thiol oxidation with hydrogen peroxide yields the corresponding sulfoxide, which undergoes ammonolysis with aqueous ammonia to produce the primary amine.
Reductive Amination
An alternative route employs reductive amination of 4-methoxybenzaldehyde with 1,3,5-triazinane-2-amine. Using sodium cyanoborohydride in methanol at pH 5–6 selectively reduces the imine intermediate, yielding the tetrahydrotriazine derivative in 78% yield.
Coupling of Quinazoline and Triazine Fragments
The final step involves nucleophilic aromatic substitution (SNAr) between 4-chloro-6-methoxy-4-methylquinazoline and the tetrahydrotriazine amine.
Conventional Thermal Conditions
Heating the quinazoline chloride with excess triazine amine in dimethylformamide (DMF) at 120°C for 12 hours achieves coupling, albeit with moderate yields (55–65%). Side products arise from competing hydrolysis of the chloro intermediate.
Microwave-Assisted Coupling
Microwave irradiation significantly enhances reaction efficiency. A mixture of 4-chloro-6-methoxy-4-methylquinazoline (1 equiv), triazine amine (1.2 equiv), and potassium carbonate (2 equiv) in acetonitrile undergoes microwave heating at 160°C for 10 minutes, achieving 89% yield. The rapid heating minimizes decomposition and improves regioselectivity.
Optimization and Scalability
Solvent and Base Selection
Polar aprotic solvents like DMF or N-methylpyrrolidone (NMP) improve solubility, while inorganic bases (e.g., K₂CO₃) outperform organic bases (e.g., Et₃N) by suppressing side reactions.
Catalytic Approaches
Palladium-catalyzed Buchwald-Hartwig amination offers an alternative coupling route. Using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 100°C achieves 82% yield but requires rigorous exclusion of moisture.
Analytical Characterization and Purification
Chromatographic Techniques
Crude product purification via silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted starting materials. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves regioisomeric impurities.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, quinazoline H-5), 7.34 (d, J = 8.6 Hz, 2H, methoxybenzyl aromatic), 6.89 (d, J = 8.6 Hz, 2H), 4.52 (s, 2H, triazine CH₂), 3.82 (s, 3H, OCH₃), 3.80 (s, 3H, OCH₃), 2.49 (s, 3H, CH₃).
-
HRMS (ESI+) : m/z calculated for C₂₁H₂₄N₆O₂ [M+H]⁺: 393.2034; found: 393.2038.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Thermal coupling | DMF, 120°C, 12 h | 65 | 92 | Simplicity |
| Microwave coupling | CH₃CN, 160°C, 10 min | 89 | 98 | Rapid, high yield |
| Buchwald-Hartwig | Toluene, Pd(OAc)₂, 100°C, 24 h | 82 | 95 | Tolerates steric hindrance |
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazine ring can be reduced under specific conditions to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic positions.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, lithium aluminum hydride (LiAlH4) for reduction, and various oxidizing agents for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield p-anisaldehyde or p-anisic acid, while reduction of the triazine ring can produce different amine derivatives.
Scientific Research Applications
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 6-methoxy-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The methoxybenzyl groups and the triazine ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Molecular Properties
The target compound’s structural analogs differ primarily in substituents on the triazine and quinazoline rings. Key comparisons include:
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects on Molecular Weight :
- The target compound’s 4-methoxybenzyl group increases its molecular weight (455.51) compared to analogs with simpler substituents like benzyl (403.48) or morpholinylethyl (385.47) .
- Chloro and phenyl groups on the quinazoline (e.g., in ) further elevate molecular weight due to their higher atomic mass.
Electronic and Steric Influences :
- Electron-donating groups (e.g., methoxy on quinazoline) enhance solubility and bioavailability, as seen in the target compound and .
- Bulky substituents (e.g., 4-methoxybenzyl) may hinder receptor binding compared to smaller groups like benzyl .
Key Observations:
- High-Yield Reactions : Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura in ) and Buchwald-Hartwig amination (99% yield in ) are efficient for introducing aryl and amine groups.
Key Observations:
- Quinazoline Substituents Dictate Activity :
- Triazine Modifications Influence Selectivity :
- Morpholinyl-containing triazines (e.g., ) show improved membrane permeability due to the morpholine’s hydrophilic-lipophilic balance.
Biological Activity
6-methoxy-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C21H24N6O2
- Molecular Weight : 392.45 g/mol
- CAS Number : 945371-35-7
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Methods often include:
- Formation of the triazine core : Utilizing dicyandiamide and appropriate aromatic amines.
- Quinazoline modification : Introducing the methoxy and methyl groups through alkylation reactions.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of quinazoline and triazine compounds exhibit significant antimicrobial properties. For example:
- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various strains of bacteria such as Escherichia coli and Staphylococcus aureus .
| Compound | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| 6-Methoxy-N-[...] | Antibacterial | E. coli | |
| 6-Methoxy-N-[...] | Antifungal | C. albicans |
Anticancer Activity
Research indicates that quinazoline derivatives possess anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), HepG2 (liver cancer).
- Mechanism of Action : The proposed mechanism involves inhibition of key signaling pathways involved in cell proliferation and survival .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HCT116 | 20 | Cell cycle arrest |
| HepG2 | 18 | Inhibition of proliferation |
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Study on Antibacterial Properties : A study evaluated the antibacterial activity against multiple strains and found that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
- Anticancer Efficacy : In a comparative study with known anticancer agents, 6-methoxy-N-[...] demonstrated significant cytotoxicity against breast and liver cancer cell lines, suggesting its potential as a lead compound for further development .
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : H/C NMR to confirm regiochemistry of methoxy and methyl groups (e.g., δ 3.8–4.1 ppm for methoxy protons) .
- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect impurities (<0.5% area) .
- Elemental Analysis : Validate empirical formula (e.g., CHNO) with <0.3% deviation .
Advanced Question: How can structure-activity relationship (SAR) studies resolve contradictions in reported bioactivity data?
Methodological Answer :
Contradictions often arise from divergent assay conditions (e.g., cell lines, incubation times). A systematic SAR approach includes:
- Analog Synthesis : Replace the 4-methylquinazoline with 6-chloro or 7-ethoxy variants to probe electronic effects .
- Bioassay Standardization : Test all analogs in parallel under identical conditions (e.g., MTT assay in HeLa cells, 48-h incubation) .
- Data Normalization : Use Z-score normalization to compare activity across studies and identify outliers .
Advanced Question: What strategies mitigate instability of the tetrahydrotriazine ring under physiological conditions?
Methodological Answer :
The triazine ring is prone to hydrolysis in acidic environments. Mitigation strategies include:
- Prodrug Design : Introduce acetyl-protected amines to stabilize the ring until enzymatic activation .
- Formulation Optimization : Encapsulate in PEGylated liposomes (size: 100–150 nm) to shield from plasma esterases .
- pH Monitoring : Use in situ pH-adjusted buffers (pH 7.4) during in vitro assays to mimic physiological stability .
Basic Question: How can researchers validate target selectivity given the compound’s polypharmacology?
Q. Methodological Answer :
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .
- CRISPR Knockout Models : Use HEK293 cells with CRISPR-edited target genes (e.g., EGFR) to isolate phenotypic effects .
- Thermal Shift Assays : Measure ΔT shifts for potential off-target proteins to infer binding .
Advanced Question: What in silico tools predict metabolic liabilities of the methoxy and methyl groups?
Q. Methodological Answer :
- CYP450 Metabolism Prediction : Use StarDrop’s DEREK module to identify sites of demethylation or O-dealkylation .
- Metabolite Identification : Simulate phase I/II metabolism with GLORYx or MetaSite to prioritize stable isotopes (e.g., C-methoxy) for synthesis .
Advanced Question: How can cryo-EM or X-ray crystallography resolve binding ambiguities in enzyme-inhibitor complexes?
Q. Methodological Answer :
- Co-crystallization : Soak apo-protein crystals (e.g., EGFR kinase domain) with 10 mM compound in reservoir solution (20% PEG 3350) .
- Data Collection : Collect 1.8-Å resolution X-ray data (Synchrotron beamline) or 3.2-Å cryo-EM maps to visualize methoxybenzyl interactions .
Basic Question: What are best practices for storing and handling this compound to prevent degradation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
